molecular formula C20H21F2NO5 B2457247 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794851-58-3

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Número de catálogo B2457247
Número CAS: 1794851-58-3
Peso molecular: 393.387
Clave InChI: BTCUZUCDONSTBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate, also known as DCMDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DCMDEB is a small molecule that has been shown to exhibit anti-tumor effects in various cancer cell lines.

Mecanismo De Acción

The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell proliferation and survival, and its overexpression has been observed in many types of cancer. By inhibiting CK2, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate may disrupt signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell survival and angiogenesis (the formation of new blood vessels to support tumor growth).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially attractive candidate for further development as a cancer therapeutic. However, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Direcciones Futuras

There are several future directions for research on {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. One area of interest is the development of analogs with improved solubility and potency. Another area of interest is the identification of biomarkers that can predict response to {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate and its potential applications in combination therapy.

Métodos De Síntesis

The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves a multi-step process that begins with the synthesis of 3,4-diethoxybenzoic acid. This is followed by the synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl chloride, which is then reacted with the 3,4-diethoxybenzoic acid to yield {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. The overall yield of the synthesis process is approximately 25%.

Aplicaciones Científicas De Investigación

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. In addition, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.

Propiedades

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO5/c1-3-26-17-8-6-13(9-18(17)27-4-2)20(25)28-12-19(24)23-11-14-5-7-15(21)10-16(14)22/h5-10H,3-4,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCUZUCDONSTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.